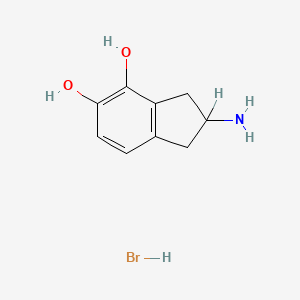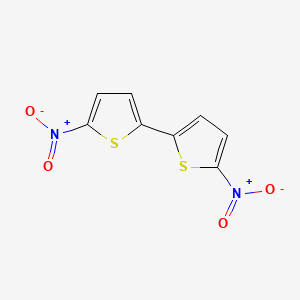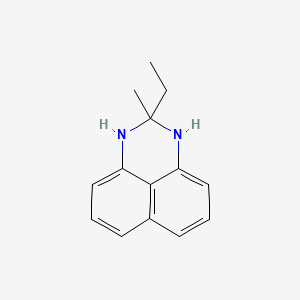![molecular formula C11H14O3 B14673528 Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate CAS No. 41585-63-1](/img/structure/B14673528.png)
Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methoxybicyclo[320]hepta-3,6-diene-1-carboxylate is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Shares a similar bicyclic structure but lacks the methoxy and carboxylate groups.
1,3,5,6,7-Pentachloro-4-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one: Contains additional chlorine atoms and a different functional group arrangement.
Propriétés
Numéro CAS |
41585-63-1 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-3-14-10(12)11-5-4-8(11)6-9(7-11)13-2/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
DBRQFYICQAETHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(=CC1C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)





![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)






